molecular formula C9H5ClFNOS B2576477 2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone CAS No. 147104-27-6

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone

Cat. No. B2576477
CAS RN: 147104-27-6
M. Wt: 229.65
InChI Key: OOOJWRSQJXGEDS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone is a heterocyclic organic compound with the chemical formula C9H5ClFNOS. It is a white crystalline solid with a melting point of 94-96°C. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in the development of new drugs.

Scientific Research Applications

Antibacterial Activity

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone and its derivatives have been studied for their antibacterial properties. Research by Khalaj et al. (2004) focused on synthesizing various derivatives and evaluating their antibacterial activity against selected Gram-negative and Gram-positive bacteria. They found that most of these compounds showed moderate to high activities, with some exhibiting comparable or even higher activities than reference drugs (Khalaj et al., 2004).

Antifungal Activity

The antifungal activity of isothiazolone derivatives, including those with 3-Chloro-4-fluorophenyl components, has been investigated. In vitro studies have shown these compounds to possess moderate to high antifungal activity against human pathogenic fungi, compared to reference drugs like itraconazole and ketoconazole (Adibpour et al., 2008).

Antitumor Activity

The potential antitumor activity of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, which include the 2-(3-Chloro-4-fluorophenyl) component, was studied by Becan and Wagner (2008). They synthesized a series of these compounds and conducted in vitro antitumor screening, identifying two compounds with significant activity against human tumor cell lines (Becan & Wagner, 2008).

Isothiazolone Emissions in Building Products

Research has also explored the emissions of isothiazolones from building products. Nagorka et al. (2015) studied biocides like isothiazolones in building products, focusing on their emission behavior. They developed analytical methods for isothiazolones, finding that some showed prolonged evaporation with low concentrations (Nagorka et al., 2015).

Analytical Methods for Isothiazolones

Matissek (1986) investigated methyl isothiazolone formulations, including compounds like 2-methyl-3(2H)-isothiazolone and 5-chloro-2-methyl-3(2H)-isothiazolone, for their use as preservatives in cosmetics. They developed methods for the detection and identification of these compounds, including capillary gas chromatography and mass spectrometry (Matissek, 1986).

Correlation Between Lipophilicity and Antimicrobial Activity

Rezaee et al. (2009) studied the relationship between the lipophilicity and antimicrobial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. They found significant correlations between the minimum inhibitory concentrations of these compounds against various bacteria and their lipophilicity, indicating the importance of the molecular structure in determining their antimicrobial effectiveness (Rezaee et al., 2009).

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNOS/c10-7-5-6(1-2-8(7)11)12-9(13)3-4-14-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOJWRSQJXGEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CS2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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